Itk antagonist

Description

Structure

3D Structure

Properties

CAS No. |

1149753-56-9 |

|---|---|

Molecular Formula |

C26H34N6O2S |

Molecular Weight |

494.65 |

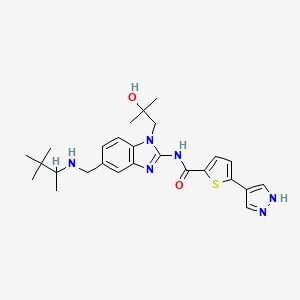

IUPAC Name |

N-[5-[(3,3-dimethylbutan-2-ylamino)methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33) |

InChI Key |

MUAICZWSFWUFNA-INIZCTEOSA-N |

SMILES |

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BI-10N; BI-10-N; BI10N; BI 10N; BI 10 N; |

Origin of Product |

United States |

Foundational & Exploratory

Deciphering ITK Antagonism: Molecular Mechanisms and Experimental Paradigms in T-Cell Receptor Signaling

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T cells, NKT cells, and mast cells[1]. As a critical linchpin in T-cell receptor (TCR) signal transduction, ITK translates proximal receptor engagement into downstream transcriptional activation. The therapeutic targeting of ITK has emerged as a highly precise strategy to modulate immune responses—specifically by suppressing pathogenic Th2 and Th17 cells while preserving Th1-mediated anti-tumor and anti-viral immunity. This technical guide dissects the molecular mechanics of ITK, evaluates the pharmacological landscape of its antagonists, and provides robust, self-validating experimental workflows for preclinical drug development.

Mechanistic Framework: ITK in the TCR Signalosome

To effectively drug a kinase, one must understand its precise spatiotemporal role within the signalosome. Upon TCR engagement, the kinases Lck and ZAP-70 are activated, leading to the formation of the LAT/SLP-76 signalosome[2]. Concurrently, Phosphoinositide 3-kinase (PI3K) generates PIP3 at the plasma membrane.

ITK is recruited from the cytosol to the membrane via its Pleckstrin Homology (PH) domain, which binds directly to PIP3[1]. Once localized, Lck phosphorylates ITK at Tyrosine 511 (Y511) within its activation loop[2]. The fully activated ITK then executes its primary catalytic function: the phosphorylation of Phospholipase C gamma 1 (PLCγ1) at Tyrosine 783 (Y783)[3]. This phosphorylation triggers the hydrolysis of PIP2 into two critical second messengers:

-

Inositol trisphosphate (IP3): Induces rapid intracellular calcium mobilization, leading to the nuclear translocation of NFAT[4].

-

Diacylglycerol (DAG): Activates PKCθ, culminating in NF-κB and AP-1 activation[4].

Caption: ITK-mediated TCR signaling pathway and downstream transcriptional activation.

Pharmacological Landscape of ITK Antagonists

The architectural design of ITK inhibitors has evolved from reversible ATP competitors to highly selective covalent binders. A critical structural feature exploited by modern inhibitors is Cysteine 442 (Cys442), located within the ATP-binding pocket of ITK[5].

-

: A potent, reversible ATP-competitive inhibitor that stabilizes the ITK activation loop in a substrate-blocking, inactive conformation[6]. It effectively reduces TCR-induced PLCγ1 phosphorylation and calcium mobilization[7].

-

: An orally available, irreversible covalent inhibitor that specifically binds to Cys442[5]. By sparing the related kinase RLK (which lacks this cysteine), CPI-818 selectively suppresses Th2 responses while preserving Th1 immunity, a phenomenon known as "Th1 skewing"[8].

-

: A dual covalent inhibitor of both ITK and RLK, utilized to completely abrogate both Th1 and Th2/Th17 driven inflammatory responses in severe autoimmune models[9].

Table 1: Quantitative Comparison of Key ITK Inhibitors

| Inhibitor | Mechanism of Action | Target Site | IC50 / Kd | Key Biological Effects |

| BMS-509744 | Reversible, ATP-competitive | ATP binding pocket | 19 nM (IC50) | Reduces pPLCγ1, Ca2+ flux, and IL-2 secretion |

| CPI-818 | Irreversible, Covalent | Cys-442 | 2.5 nM (Kd) | Th1 skewing, blocks Th2/Th17, active in T-cell lymphomas |

| Ibrutinib | Irreversible, Covalent | Cys-442 (Dual BTK/ITK) | ~100 nM (IC50) | Inhibits Th2 activation, shifts immune response to Th1 |

| PRN694 | Irreversible, Covalent | Cys-442 (Dual ITK/RLK) | <10 nM (IC50) | Diminishes Th2 and Th17 cytokine secretion |

Experimental Workflows: Validating ITK Target Engagement

As an application scientist, establishing a self-validating assay system is paramount. When evaluating novel ITK antagonists, we must prove both direct target engagement (kinase activity) and downstream functional consequences. The following protocols are designed with built-in causality and internal controls.

Protocol 1: High-Resolution Phospho-Flow Cytometry for pPLCγ1 (Y783)

Causality & Rationale: Western blotting provides bulk population averages, masking subset-specific responses. Because ITK inhibition differentially affects T-cell subsets (e.g., Th1 vs. Th2), phospho-flow cytometry is essential to quantify direct target engagement (pPLCγ1) at single-cell resolution[10].

Methodology:

-

Cell Preparation: Isolate primary human CD4+ T cells and rest overnight in serum-reduced media to lower basal kinase phosphorylation.

-

Inhibitor Incubation: Pretreat cells with a titration series of the ITK antagonist (e.g., BMS-509744 at 1 nM to 10 μM) for 60 minutes at 37°C.

-

TCR Stimulation: Stimulate cells with cross-linked anti-CD3/CD28 antibodies for exactly 2 minutes.

-

Self-Validation Step: Always include an unstimulated, vehicle-treated control to establish the basal pPLCγ1 threshold.

-

-

Fixation/Permeabilization: Immediately halt signaling by adding 4% paraformaldehyde (PFA), followed by permeabilization with ice-cold 90% methanol.

-

Staining & Acquisition: Stain with anti-CD4 and anti-pPLCγ1 (Y783) fluorescent antibodies. Acquire data via flow cytometry and calculate the IC50 based on the Mean Fluorescence Intensity (MFI) shift.

Protocol 2: Real-Time Intracellular Calcium Flux Kinetics

Causality & Rationale: Endpoint cytokine assays (like IL-2 ELISA) are susceptible to off-target transcriptional effects accumulated over 24 hours. Intracellular calcium mobilization is a direct, immediate consequence of ITK-mediated IP3 generation[11]. Using a kinetic fluorescent dye like Fluo-4 AM captures this rapid transient event perfectly.

Methodology:

-

Dye Loading: Incubate T cells with 2 μM Fluo-4 AM and Pluronic F-127 for 30 minutes at 37°C. Wash thoroughly to remove extracellular dye.

-

Compound Pretreatment: Incubate with the ITK inhibitor for 30 minutes.

-

Baseline Acquisition: Run the sample on a flow cytometer for 30 seconds to establish baseline fluorescence.

-

Stimulation & Kinetic Reading: Add anti-CD3 antibody and continue acquisition for 3-5 minutes to capture the calcium peak.

-

Self-Validating Control: Add (a SERCA pump inhibitor) at the end of the run[9]. Thapsigargin induces receptor-independent calcium release. Logic: If the ITK inhibitor blocks the anti-CD3 response but the Thapsigargin response remains intact, the inhibitor is correctly targeting the proximal TCR pathway (ITK) rather than broadly poisoning calcium channels or depleting ER stores[11].

Caption: Step-by-step experimental workflow for validating ITK antagonist efficacy.

Therapeutic Implications: The Th1/Th2 Paradigm

The clinical promise of ITK inhibitors lies in their immunomodulatory precision. In naive T cells, ITK is highly expressed. However, upon differentiation, Th1 cells upregulate Resting Lymphocyte Kinase (RLK/TXK), which operates redundantly to ITK. Conversely, Th2 cells rely almost exclusively on ITK for survival and cytokine production[1].

Consequently, highly selective ITK inhibitors (like CPI-818) abrogate Th2-driven pathologies (e.g., asthma, atopic dermatitis) and Th17-driven autoimmune diseases, while leaving Th1-mediated anti-tumor and anti-viral immunity intact due to RLK redundancy[8]. This "Th1 skewing" is currently being leveraged in clinical trials to alter the tumor microenvironment in T-cell lymphomas and solid tumors, representing a paradigm shift from broad immunosuppression to targeted immunomodulation[8].

References

-

Corvus Pharmaceuticals Presents New CPI-818 Data Demonstrating the Potential of ITK Inhibition Source: Corvus Pharmaceuticals / GCS Web URL:[Link]

-

Definition of ITK inhibitor CPI-818 - NCI Drug Dictionary Source: National Cancer Institute (NCI) URL:[Link]

-

Selective Itk inhibitors block T-cell activation and murine lung inflammation Source: PubMed (NIH) URL:[Link]

-

ITK Inhibitors in Inflammation and Immune-Mediated Disorders Source: SciSpace URL:[Link]

-

A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression Source: PMC (NIH) URL:[Link]

-

Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis Source: PMC (NIH) URL:[Link]

-

Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases Source: PMC (NIH) URL:[Link]

-

T Cell Receptor–initiated Calcium Release Is Uncoupled from Capacitative Calcium Entry in Itk-deficient T Cells Source: PMC (NIH) URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. ITK Inhibitor, BMS-509744 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Corvus Pharmaceuticals Presents New CPI-818 Data Demonstrating the Potential of ITK Inhibition as a Treatment for Solid and Hematologic Cancers at the American Association for Cancer Research (AACR) Annual Meeting | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 9. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corvuspharma.com [corvuspharma.com]

- 11. T Cell Receptor–initiated Calcium Release Is Uncoupled from Capacitative Calcium Entry in Itk-deficient T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Kinase Selectivity: A Mechanistic Evaluation of Covalent vs. Non-Covalent ITK Inhibitors

Executive Summary & Mechanistic Rationale

Interleukin-2-inducible T-cell kinase (ITK) is a critical Tec family tyrosine kinase that drives T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is recruited to the membrane, phosphorylated by Lck, and subsequently activates Phospholipase C-γ1 (PLC-γ1)1[1]. This cascade is essential for the differentiation of T-helper 2 (Th2) and Th17 cells, making ITK a prime therapeutic target for atopic dermatitis, asthma, and T-cell malignancies 2[2].

However, designing selective ITK inhibitors is notoriously difficult. The ATP-binding pocket of ITK shares high sequence and structural homology with other kinases, particularly Bruton's tyrosine kinase (BTK) and resting lymphocyte kinase (RLK)3[3].

The Selectivity Challenge:

-

Non-Covalent Inhibitors: Traditional Type I and Type III inhibitors rely on thermodynamic equilibrium and shape complementarity. Because the hydrophobic pockets are highly conserved, these molecules often exhibit broad off-target kinome activity, leading to secondary pharmacological toxicities4[4].

-

Covalent Inhibitors: To circumvent this, modern drug design employs targeted covalent inhibitors (TCIs). These molecules utilize a two-step kinetic mechanism: initial reversible binding (

) followed by an electrophilic attack (e.g., via a Michael addition) on a poorly conserved nucleophilic residue—specifically Cysteine 442 in ITK 5[5]. This irreversible bond formation (

ITK-mediated TCR signaling pathway driving Th2/Th17 differentiation.

Quantitative Selectivity Profiles

The shift from non-covalent to covalent modalities has drastically altered the selectivity landscape. For example, Soquelitinib (CPI-818) demonstrates greater than 100-fold selectivity for ITK over RLK, a feat rarely achieved by non-covalent ATP-competitive inhibitors7[7].

Table 1: Comparative Profiling of Key ITK Inhibitors

| Inhibitor | Modality | Primary Targets | Selectivity Profile | Biochemical Potency (IC50 / KD) |

| Soquelitinib (CPI-818) | Covalent | ITK | >100-fold over RLK; spares Th1 | ~2.5 nM (KD) |

| PRN694 | Covalent | ITK, RLK | Dual inhibitor; spares BTK/EGFR | 0.3 nM (ITK), 1.4 nM (RLK) |

| PF-06465469 | Covalent | ITK, BTK | Dual inhibitor | 2.0 nM (ITK) |

| BMS-509744 | Non-Covalent | ITK | Moderate; ATP-competitive | 19.0 nM (ITK) |

(Data aggregated from[1],[7], and[8])

Kinetic binding models comparing non-covalent and covalent ITK inhibition.

Experimental Workflows: Validating Covalent Selectivity

As an application scientist, I must stress that standard

Protocol 1: Time-Dependent Kinase Inactivation Assay ( )

Causality: To differentiate the initial binding affinity (

Step-by-Step Methodology:

-

Preparation: Prepare recombinant active ITK protein in assay buffer (HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Pre-incubation: Add varying concentrations of the covalent inhibitor (e.g., Soquelitinib) to the ITK solution. Incubate separate aliquots for 0, 15, 30, 60, and 120 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a saturating concentration of ATP (to minimize competitive displacement during the read) and a fluorescently labeled PLC-γ1 peptide substrate.

-

Quenching & Detection: Stop the reaction after 10 minutes using EDTA. Measure substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Self-Validating Control System: You must run a parallel plate using a non-covalent reference inhibitor (e.g., BMS-509744).

-

Validation Logic: The

of the non-covalent control must remain constant across all pre-incubation times. If it shifts, the enzyme is degrading, invalidating the assay. If it remains stable, the time-dependent shift observed in the test compound is strictly due to covalent bond formation.

-

Protocol 2: Intact Cell Target Occupancy via Activity-Based Protein Profiling (ABPP)

Causality: Biochemical assays do not account for intracellular ATP competition, membrane permeability, or the cellular redox environment. To prove that the inhibitor selectively engages ITK in vivo, we use a competitive ABPP workflow.

Step-by-Step Methodology:

-

Cell Treatment: Culture Jurkat T-cells and treat with a titration of the covalent ITK inhibitor for 2 hours at 37°C.

-

Lysis & Probe Labeling: Lyse the cells using a non-denaturing buffer. Add a broad-spectrum, alkyne-tagged covalent kinase probe (which reacts with accessible cysteines in the ATP pocket) to the lysate for 1 hour.

-

Click Chemistry: Perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorophore (e.g., TAMRA-azide) to the alkyne probe.

-

Resolution: Resolve the proteome via SDS-PAGE and image for in-gel fluorescence.

-

Self-Validating Control System:

-

Validation Logic 1 (Target Specificity): A successful covalent inhibitor will outcompete the probe, resulting in the dose-dependent disappearance of the fluorescent band corresponding to ITK. To ensure this signal loss is not due to off-target protein degradation, parallel immunoblotting for total ITK protein levels must be performed.

-

Validation Logic 2 (Mechanistic Dependency): Transfect a separate cell line with a C442A mutant ITK. The covalent inhibitor should fail to block probe labeling in this mutant, definitively proving that selectivity is driven by Cys442 engagement8[8].

-

Conclusion

The transition from non-covalent to covalent inhibition represents a paradigm shift in targeting ITK. By anchoring to Cys442, covalent inhibitors like Soquelitinib achieve unprecedented selectivity profiles, silencing the Th2/Th17 axis while preserving essential Th1 and Treg functions. For drug development professionals, validating these profiles requires moving beyond simple equilibrium assays and adopting rigorous kinetic and intact-cell methodologies to ensure both efficacy and safety.

References

1.9 - bioRxiv.org 2. 5 - PubMed 3.6 - PubMed 4. 1 - MedChemExpress 5. 3 - PMC 6. 4 - ACS Publications 7.7 - AACR Journals 8.2 - Dermatology Times 9.8 - Patsnap Synapse

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Elucidating the Effects of Itk Antagonists on PLCγ1 Phosphorylation and Calcium Mobilization

Abstract

Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase of the Tec family, is a critical component of the T-cell receptor (TCR) signaling cascade.[1][2][3] A pivotal event in T-cell activation is the Itk-mediated phosphorylation of Phospholipase Cγ1 (PLCγ1) at tyrosine 783 (Y783).[4][5] This phosphorylation event activates PLCγ1's lipase activity, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4][5][6][7] Subsequently, IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of T-cell activation.[4][6][7] Given its central role, Itk has emerged as a promising therapeutic target for a range of immune-mediated disorders.[1][3] This guide provides a comprehensive technical overview and field-proven methodologies for researchers and drug development professionals to investigate the effects of Itk antagonists on PLCγ1 phosphorylation and the subsequent calcium mobilization in T-cells.

Introduction: The Itk-PLCγ1 Signaling Axis in T-Cell Activation

T-cell activation is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell. This event triggers a cascade of intracellular signaling events, with the Tec family kinase Itk playing a crucial role.[2] Downstream of the TCR, Itk is activated and, in turn, phosphorylates and activates PLCγ1.[6][7][8]

The activation of PLCγ1 by Itk is a critical checkpoint in T-cell signaling.[5] Phosphorylated PLCγ1 cleaves PIP2 to generate DAG and IP3.[4][5][7] DAG activates Protein Kinase C (PKC), while IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4][7] This rise in intracellular calcium is a key signal that drives downstream events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are essential for cytokine production and T-cell proliferation and differentiation.[7][9]

Itk inhibitors are designed to block the kinase activity of Itk, thereby preventing the phosphorylation of its substrates, including PLCγ1.[1] This disruption of the signaling cascade is expected to dampen T-cell activation, making Itk inhibitors a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions.[1]

Signaling Pathway Diagram

Caption: The Itk-PLCγ1 signaling pathway in T-cell activation.

Methodologies for Assessing Itk Antagonist Efficacy

To rigorously evaluate the impact of Itk antagonists, a multi-pronged approach combining biochemical and cell-based assays is essential. This section details the core experimental protocols.

Analysis of PLCγ1 Phosphorylation via Western Blotting

Western blotting is a cornerstone technique to directly measure the phosphorylation status of PLCγ1.[10]

Experimental Rationale:

This assay provides a direct readout of the Itk kinase activity on its immediate downstream target, PLCγ1. A reduction in the phosphorylated form of PLCγ1 (p-PLCγ1) in the presence of an Itk antagonist is a strong indicator of target engagement and inhibition.

Detailed Protocol:

-

Cell Preparation and Treatment:

-

Culture a suitable T-cell line (e.g., Jurkat) or primary T-cells under standard conditions.

-

Pre-incubate the cells with varying concentrations of the Itk antagonist or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

-

-

T-Cell Stimulation:

-

Stimulate the T-cells with an appropriate agonist, such as anti-CD3/CD28 antibodies, to activate the TCR signaling pathway. A typical stimulation time is 2-5 minutes at 37°C.

-

Include an unstimulated control to establish baseline phosphorylation levels.

-

-

Cell Lysis and Protein Quantification:

-

Immediately after stimulation, lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the total protein concentration of the lysates using a standard method like the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1 Tyr783).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PLCγ1 or a loading control like β-actin.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-PLCγ1 signal to the total PLCγ1 or loading control signal.

-

Expected Outcome:

Treatment with an effective Itk antagonist should result in a dose-dependent decrease in the level of p-PLCγ1 upon T-cell stimulation compared to the vehicle-treated control.

Measurement of Intracellular Calcium Mobilization by Flow Cytometry

Flow cytometry offers a powerful method to assess the functional consequence of Itk inhibition on a single-cell level by measuring changes in intracellular calcium concentration.[11][12][13]

Experimental Rationale:

Since Itk-mediated PLCγ1 activation leads to IP3 production and subsequent calcium release, measuring intracellular calcium flux provides a robust functional readout of the entire signaling cascade's integrity.[14]

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Harvest T-cells and resuspend them in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fura-Red AM.[11][15] The acetoxymethyl (AM) ester form allows the dye to be cell-permeant.[15]

-

Incubate the cells with the dye for approximately 30-45 minutes at 37°C in the dark. Intracellular esterases will cleave the AM group, trapping the dye inside the cells.[15]

-

-

Cell Treatment:

-

Wash the cells to remove excess dye and resuspend them in fresh media.

-

Aliquot the cells and pre-incubate with the Itk antagonist at various concentrations or vehicle control.

-

-

Flow Cytometry Acquisition:

-

Equilibrate the cell suspension at 37°C before analysis.[11]

-

Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds).

-

Briefly pause the acquisition to add the T-cell stimulus (e.g., anti-CD3/CD28 antibodies) and immediately resume data collection for several minutes to capture the calcium flux.

-

For ratiometric dyes like Indo-1, which exhibits a spectral shift upon calcium binding, measure the emission at two different wavelengths (e.g., ~420 nm for calcium-bound and ~510 nm for calcium-free).[15]

-

-

Data Analysis:

-

Analyze the data using appropriate flow cytometry software.

-

Plot the ratio of the two emission wavelengths (for ratiometric dyes) or the change in fluorescence intensity over time.

-

Quantify the peak calcium response and the duration of the calcium signal.

-

Expected Outcome:

Cells treated with an effective Itk antagonist are expected to show a significant reduction in the magnitude and/or duration of the intracellular calcium flux upon TCR stimulation compared to the control group.

Experimental Workflow Diagram

Caption: A streamlined workflow for evaluating Itk antagonist effects.

Data Interpretation and Expected Results

The following table summarizes the anticipated quantitative outcomes from the described experiments when using an effective Itk antagonist.

| Assay | Parameter Measured | Vehicle Control (Stimulated) | Itk Antagonist (Stimulated) | Rationale for Change |

| Western Blot | Normalized p-PLCγ1 (Y783) Intensity | High | Dose-dependent decrease | Direct inhibition of Itk kinase activity prevents PLCγ1 phosphorylation.[1][16] |

| Flow Cytometry | Peak Intracellular [Ca²⁺] (Ratio or MFI) | Robust increase | Significantly attenuated increase | Reduced p-PLCγ1 leads to decreased IP3 production and consequently less Ca²⁺ release from the ER.[4][16] |

| Flow Cytometry | Area Under the Curve (AUC) of Ca²⁺ Flux | High | Dose-dependent decrease | Reflects both the magnitude and duration of the calcium signal, which are diminished due to Itk inhibition. |

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the findings, it is crucial to incorporate a set of controls and validation steps within the experimental design.

-

Positive and Negative Controls: In the calcium mobilization assay, a calcium ionophore (e.g., ionomycin) should be used as a positive control to confirm that the cells are capable of a maximal calcium response, and a calcium chelator (e.g., EGTA) can serve as a negative control.[15]

-

Dose-Response Curves: Evaluating the Itk antagonist across a range of concentrations is essential to determine its potency (e.g., IC50) and to demonstrate a specific, dose-dependent effect.

-

Specificity Controls: When possible, comparing the effects of the specific Itk antagonist to a broader spectrum kinase inhibitor or an inactive analog can help to ascertain the on-target effects.

-

Cell Viability: It is important to assess cell viability after treatment with the Itk antagonist to ensure that the observed effects are not due to cytotoxicity. This can be done using a simple trypan blue exclusion assay or a more quantitative method like a live/dead stain in flow cytometry.

Conclusion

The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of Itk antagonists. By directly assessing the phosphorylation of PLCγ1 and the downstream functional consequence of calcium mobilization, researchers can gain critical insights into the mechanism of action and potency of novel therapeutic compounds targeting the Itk signaling pathway. The integration of biochemical and cell-based assays, coupled with rigorous controls, ensures the generation of high-quality, reliable data essential for advancing drug development programs in the field of immunology.

References

- What are ITK inhibitors and how do they work? (2024, June 21). Synapse.

- Readinger, J. A., Mueller, K. L., Venegas, A. M., Horai, R., Schwartzberg, P. L., & August, A. (2009). Substrate Recognition of PLCγ1 via a Specific Docking Surface on Itk. Biochemistry, 48(44), 10548–10554.

- University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. University of Utah.

- Mullins Molecular Retrovirology Lab. (n.d.). Measurement of Intracellular Calcium By Flow Cytometry. University of Washington.

- Joseph, R. E., Andreotti, A. H., & Wuttke, D. S. (2013). Itk tyrosine kinase substrate docking is mediated by a nonclassical SH2 domain surface of PLCγ1. Proceedings of the National Academy of Sciences, 110(25), 10148–10153.

- ResearchGate. (n.d.). ITK acts as a rheostat for the TCR signaling pathway.

- USC Dornsife. (n.d.). Understanding the Mechanism of Interleukin-2-inducible T-cell Kinase (ITK) Inhibition. University of Southern California.

- Donnenberg, A. D., & Donnenberg, V. S. (2004). Measurement of intracellular ions by flow cytometry. Current protocols in cytometry, Chapter 9, Unit 9.14.

- Cell Signaling Technology. (2020). T Cell Receptor Signaling. Cell Signaling Technology.

- Jiang, X., et al. (2021). ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas. Clinical Cancer Research, 27(10), 2883-2894.

- MedchemExpress.com. (n.d.). CGI-1746 | Btk Inhibitor. MedchemExpress.

- University of Arizona. (n.d.). CALCIUM FLUX PROTOCOL. University of Arizona.

- August, A. (2014). Tuning T helper cell differentiation by ITK. Journal of leukocyte biology, 96(1), 27–33.

- Readinger, J. A., Mueller, K. L., & August, A. (2009). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. The open immunology journal, 2, 15–25.

- Gomez-Rodriguez, J., et al. (2014). Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells. The Journal of experimental medicine, 211(3), 529–543.

- Khurana, D., & Arneson, L. N., & Stepanek, O., & Fathman, J. W., & Sjaastad, F. V., & Cannon, J. L., & Cihak, J., & Wurbel, M. A., & Malek, T. R., & Falk, I., & Berg, L. J. (2010). ITK Inhibitors in Inflammation and Immune-mediated Disorders. Current opinion in investigational drugs (London, England : 2000), 11(11), 1264–1273.

-

Mueller, K. L., et al. (2015). Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation. Biochemistry, 54(31), 4849–4856. [Link]

- iScience. (2024, September 24). Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746. Cell Press.

- Corvus Pharmaceuticals. (2024, July 25).

- Dubovsky, J. A., et al. (2013). Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood, 122(15), 2539–2549.

- Wang, D., et al. (2007). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Methods in molecular biology (Clifton, N.J.) (Vol. 407, pp. 63–72).

- Pan, Z. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Journal of medicinal chemistry, 64(20), 14838–14869.

- Geltink, R. I., et al. (2015). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PloS one, 10(4), e0123490.

- Clayton, J., & Mongeon, R. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.

- MedChemExpress. (n.d.). Itk | Inhibitors. MedChemExpress.

- ACS Omega. (2017, August 9). A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. American Chemical Society.

- Tocris Bioscience. (n.d.). CGI 1746 | Bruton's Tyrosine Kinase. Tocris Bioscience.

- Krumm, A. (2020, July 3).

- ResearchGate. (n.d.). Quantification of real-time intracellular calcium concentration of the aspirated RBC.

- Sun, Y., et al. (2007). Real-time monitoring of intracellular calcium dynamic mobilization of a single cardiomyocyte in a microfluidic chip pertaining to drug discovery. Small (Weinheim an der Bergstrasse, Germany), 3(12), 2103–2110.

- Braiman, A., et al. (2006). Recruitment and activation of PLCγ1 in T cells: a new insight into old domains. The EMBO journal, 25(4), 774–784.

- Abcam. (n.d.).

- Liu, K. Q., et al. (1998). T Cell Receptor-initiated Calcium Release Is Uncoupled from Capacitative Calcium Entry in Itk-deficient T Cells. The Journal of experimental medicine, 187(10), 1721–1727.

- Wu, J., et al. (2020). Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes. Frontiers in immunology, 11, 615383.

- Paz, P. E., et al. (2007). SLP-76 mediates and maintains activation of the Tec family kinase ITK via the T cell antigen receptor-induced association between SLP-76 and ITK.

- SciSignal. (2020). Structural insights and activating mutations in diverse pathologies define mechanisms of deregulation for phospholipase C gamma enzymes. Science Signaling.

- Long, M., et al. (2017). Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK. Journal for immunotherapy of cancer, 5, 62.

-

Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

- Sehgal, K., et al. (2018). Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis. Oncotarget, 9(58), 31258–31273.

- ResearchGate. (n.d.). ITK inhibitor downregulates the phosphorylation of both ITK (Tyr180) and PLC-γ1 (Tyr783).

- Yin, Q., et al. (2021). Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia. Frontiers in immunology, 12, 730310.

- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad.

- Cell Signaling Technology. (n.d.). PLCγ1 Antibody. Cell Signaling Technology.

- Bio-Rad. (2019, February 13).

- RayBiotech. (2020, May 11).

- Mora, A., et al. (2012). A novel regulatory mechanism links PLCγ1 to PDK1. Journal of cell science, 125(Pt 13), 3153–3164.

- ResearchGate. (n.d.). A. Western blot analysis of PLC-γ and LAT phosphorylation in wild type...

- Yablonski, D. (2002). Identification of a Phospholipase C-γ1 (PLC-γ1) SH3 Domain-Binding Site in SLP-76 Required for T-Cell Receptor-Mediated Activation of PLC-γ1 and NFAT. Molecular and cellular biology, 22(24), 8648–8660.

- Marrero, M. B., et al. (1995). Role of intracellular calcium in the angiotensin II-mediated tyrosine phosphorylation and dephosphorylation of PLC-gamma 1. FEBS letters, 371(1), 44–48.

Sources

- 1. What are ITK inhibitors and how do they work? [synapse.patsnap.com]

- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Substrate Recognition of PLCγ1 via a Specific Docking Surface on Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 12. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bu.edu [bu.edu]

- 16. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Targeting Host Dependency Factors: The Mechanistic Impact of ITK Inhibition on HIV-1 Replication and Transcription

Executive Summary

The paradigm of antiretroviral therapy (ART) has historically focused on targeting viral enzymes. However, the rapid mutation rate of HIV-1 inevitably leads to drug-resistant viral reservoirs. A highly promising alternative strategy is the pharmacological inhibition of host dependency factors—cellular proteins that the virus hijacks to complete its life cycle[1]. Interleukin-2-inducible T-cell kinase (ITK), a Tec family tyrosine kinase, has emerged as a critical node in this host-pathogen interaction. ITK is selectively expressed in T cells, NK cells, and mast cells, and is essential for T cell receptor (TCR)-mediated activation[2][].

This technical guide provides an in-depth analysis of how ITK inhibition disrupts multiple, distinct stages of the HIV-1 life cycle—specifically viral entry, proviral transcription, and virion egress—while detailing the self-validating experimental workflows required to study these mechanisms.

The Mechanistic Role of ITK in the HIV-1 Life Cycle

Productive infection of CD4+ T cells by HIV-1 requires the activation of the host cell, a process inherently dependent on TCR and chemokine receptor signaling[2]. ITK acts as a central signal integrator downstream of these receptors, making it an indispensable host factor for the virus[2][].

Viral Entry and Actin Cytoskeleton Remodeling

HIV-1 entry is not merely a passive lock-and-key mechanism; it requires active host cell membrane polarization and actin cytoskeleton reorganization to cluster CD4 and coreceptors (CXCR4/CCR5) into lipid rafts[2]. ITK coordinates this actin polymerization[1]. Inhibition of ITK does not downregulate the surface expression of CD4 or CXCR4; rather, it paralyzes the cell's ability to undergo actin polarization toward the viral envelope glycoprotein gp120, thereby creating a biophysical block to viral fusion and entry[2][4].

Proviral Transcription

Following integration, the HIV-1 Long Terminal Repeat (LTR) promoter relies heavily on host transcription factors to initiate RNA synthesis. ITK signaling leads to the activation of Phospholipase C gamma 1 (PLCγ-1) and subsequent intracellular Ca2+ mobilization[2][]. This cascade is requisite for the nuclear translocation of key transcription factors, such as NFAT and NF-κB. By inhibiting ITK, the downstream activation of these transcription factors is blunted, severely impairing HIV-1 LTR-driven transcription[2].

Virion Assembly and Egress

The final stage of the HIV-1 life cycle involves the transport of the viral Gag polyprotein to the plasma membrane, multimerization, and budding. High-resolution fluorescence microscopy reveals that ITK and Gag strongly colocalize at the plasma membrane, specifically concentrated at sites of F-actin accumulation and lipid rafts[1]. Small molecule inhibitors of ITK disrupt F-actin capping and perturb this Gag-ITK colocalization, effectively trapping the virus at the membrane and preventing the release of mature virus-like particles (VLPs)[1].

Systems Biology & Pathway Visualization

The following diagram maps the signal transduction pathways coordinated by ITK and illustrates exactly where pharmacological inhibitors exert their multi-stage blockade on the HIV-1 life cycle.

Caption: ITK signaling pathway and its multi-stage role in the HIV-1 replication cycle.

Quantitative Impact of ITK Inhibition

The efficacy of ITK inhibition has been validated across multiple modalities, including RNA interference (siRNA/shRNA) and highly selective chemical inhibitors. The table below summarizes the quantitative impact of these interventions on HIV-1 replication metrics.

| Experimental Condition | Target / Mechanism | Quantitative Impact on HIV-1 |

| siITK (siRNA) | ITK Expression | Resulted in a 68% decrease in p24 release at 48h; the percentage of infected cells dropped from 18% (control) to 6% at 72h[2]. |

| BMS509744 | ITK Kinase Activity | Suppressed intracellular p24 levels and HIV infection in primary CD4+ T cells down to background levels for up to 8 days[5]. |

| ITK Knockdown (shRNA) | Viral Fusion / Entry | Reduced HIV-1 envelope pseudotyped viral fusion rates from ~6.7% (wild-type) to near baseline levels[4]. |

| CNX-225 | ITK-Gag Colocalization | Disrupted F-actin capping at the plasma membrane, significantly reducing VLP release and overall viral egress[1]. |

Experimental Protocols: Validating ITK Inhibition

To rigorously interrogate the role of ITK in HIV-1 replication, experiments must be designed as self-validating systems that isolate specific stages of the viral life cycle. The following protocols detail the causality and methodology behind these critical assays.

Protocol 1: Isolating Viral Entry via β-Lactamase (BlaM)-Vpr Fusion Assay

Causality: Standard p24 ELISA assays cannot distinguish between a block in viral entry and a block in post-entry replication steps (e.g., reverse transcription). The BlaM-Vpr assay specifically isolates the membrane fusion event. By packaging a β-lactamase enzyme into the virion, successful fusion can be quantified strictly by the enzymatic cleavage of a fluorescent dye inside the target cell[4].

-

Pseudotype Generation: Co-transfect HEK293T cells with an HIV-1 proviral plasmid lacking the envelope gene (Env-), a plasmid expressing HIV-1 Env (or VSV-G as a control), and a plasmid expressing the BlaM-Vpr chimeric protein.

-

Pre-treatment: Incubate target Jurkat T cells with an ITK inhibitor (e.g., BMS509744) or vehicle (DMSO) for 1 hour prior to infection.

-

Infection: Expose the pre-treated Jurkat cells to the BlaM-Vpr pseudotyped virions for 2–4 hours at 37°C to allow for attachment and fusion.

-

CCF2-AM Loading: Wash the cells and load them with the fluorescent substrate CCF2-AM. Incubate overnight at room temperature in the dark.

-

Flow Cytometry: Analyze the cells via flow cytometry. Uncleaved CCF2-AM emits green fluorescence (520 nm). Successful viral fusion introduces BlaM, which cleaves CCF2-AM, shifting the emission to blue (447 nm). Calculate the ratio of blue-to-green cells to quantify entry efficiency.

Protocol 2: Decoupling LTR-Driven Transcription from Integration

Causality: To prove that ITK regulates transcription independently of its effects on viral entry and integration, researchers utilize a stable cell line harboring an integrated HIV-1 LTR-luciferase reporter. This bypasses the early stages of the viral life cycle entirely[2].

-

siRNA Transfection: Electroporate the LTR-luciferase Jurkat cell line with either non-targeting control siRNA or ITK-specific siRNA (siITK).

-

Incubation: Culture the cells for 48 hours to allow for maximal knockdown of the ITK protein (verify via Western blot).

-

T Cell Stimulation: Stimulate the cells with PMA (Phorbol 12-myristate 13-acetate) and Ionomycin to mimic TCR activation and induce LTR-driven transcription.

-

Reporter Quantification: Lyse the cells 16 hours post-stimulation. Add luciferin substrate and quantify luminescence using a microplate reader. A reduction in relative light units (RLUs) in the siITK cohort confirms ITK's role in proviral transcription.

Protocol 3: Validating ITK's Role in Virion Assembly and Egress

Causality: To bypass the requirement of ITK in entry and transcription, cells are transfected directly with a codon-optimized Gag plasmid (Gag-opt). Gag-opt spontaneously forms virus-like particles (VLPs) that bud from the cell, allowing researchers to study assembly and egress in isolation[1].

-

Co-transfection: Co-transfect HEK293T cells with Gag-opt and either an ITK-eGFP expression vector or an empty vector control[1].

-

Pharmacological Inhibition: Treat the transfected cells with an ITK inhibitor (e.g., BMS509744 or CNX-225) or DMSO vehicle for 72 hours[1].

-

VLP Isolation: Collect the cell culture supernatant. Clear cellular debris via low-speed centrifugation, then ultracentrifuge the supernatant through a 20% sucrose cushion to pellet the VLPs[1].

-

Quantification: Lyse the VLP pellet and the whole-cell extract. Perform a p24 ELISA. Normalize the p24 values from the supernatant to the intracellular Gag levels (determined by immunoblot densitometry) to calculate the true efficiency of VLP release[1].

Future Perspectives in Drug Development

The integration of ITK inhibitors into the HIV-1 therapeutic landscape represents a paradigm shift from virus-targeted to host-targeted antivirals. Because host proteins like ITK are not subject to the high mutation rates characteristic of the HIV-1 genome, therapies targeting them are inherently less susceptible to the development of viral resistance[1][2]. Furthermore, because ITK inhibition simultaneously blocks viral entry, transcription, and egress, it provides a multi-faceted defense mechanism[2]. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of aminothiazole-based ITK inhibitors (such as BMS509744) for use as adjuncts in multi-drug ART regimens, particularly for suppressing viral replication in latent cellular reservoirs[][5].

References

-

Selective targeting of ITK blocks multiple steps of HIV replication - PMC Source: nih.gov URL:[Link]

-

(PDF) IL-2 Inducible Kinase ITK is Critical for HIV-1 Infection of Jurkat T-cells Source: researchgate.net URL:[Link]

-

Interleukin 2-inducible T cell kinase (ITK) facilitates efficient egress of HIV-1 by coordinating Gag distribution and actin organization - PMC Source: nih.gov URL:[Link]

-

Selective targeting of ITK blocks multiple steps of HIV replication - PNAS Source: pnas.org URL:[Link]

Sources

Expression levels of Itk in Jurkat cells vs primary human T-cells

Whitepaper: Interleukin-2-Inducible T-Cell Kinase (ITK) – A Comparative Analysis of Expression and Signaling Dynamics in Jurkat vs. Primary Human T-Cells

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) is a highly conserved non-receptor tyrosine kinase of the Tec family, predominantly expressed in T-cells, where it acts as a critical rheostat for T-cell receptor (TCR) signaling[1]. While the immortalized Jurkat T-cell line is the ubiquitous workhorse for in vitro immunological assays and early-stage drug screening, fundamental deviations in its genetic and proteomic landscape profoundly alter ITK signaling dynamics. This technical guide provides an in-depth mechanistic analysis of ITK expression levels, subcellular localization, and activation kinetics in Jurkat cells compared to primary human T-cells. Furthermore, it establishes self-validating experimental protocols to ensure high-fidelity quantification of ITK in preclinical drug development.

The Mechanistic Role of ITK in T-Cell Signaling

To understand the discrepancies between immortalized and primary cells, one must first map the canonical ITK signaling architecture. Upon TCR engagement, the Src-family kinase Lck is activated, which subsequently phosphorylates ZAP-70[2]. ZAP-70 scaffolds the LAT/SLP-76 signalosome, creating a docking site for ITK[1].

Once recruited to the plasma membrane, ITK is transphosphorylated at Tyrosine 511 (Y511) by Lck, transitioning ITK into its catalytically active state[3],[4]. Activated ITK then phosphorylates Phospholipase C-γ1 (PLC-γ1) at Y783[1],[2]. This specific phosphorylation event triggers the hydrolysis of PIP2 into IP3 and DAG, driving intracellular calcium (

Caption: Mechanistic flow of ITK activation and downstream signaling following TCR engagement.

Comparative Expression and Localization: Jurkat vs. Primary T-Cells

When utilizing Jurkat cells (specifically sublines like E6.1) as a proxy for primary human T-cells, researchers must account for two critical biological artifacts: overexpression and constitutive mislocalization .

Quantitative Overexpression

Jurkat E6.1 T-cells exhibit at least a 2-fold greater baseline expression of ITK protein compared to primary human activated peripheral blood T-cells (APBTs) and other cell lines like HuT78[6]. This stoichiometric imbalance means that the pool of available ITK in Jurkat cells can artificially amplify downstream signaling cascades, leading to exaggerated

The PTEN-Deficiency Causality

The most profound difference lies in subcellular localization, driven by a specific genetic lesion. Jurkat T-cells are deficient in PTEN (Phosphatase and tensin homolog)[7].

-

The Causality: PTEN normally dephosphorylates PIP3 back to PIP2 at the plasma membrane. Without PTEN, Jurkat cells accumulate constitutively high levels of PIP3.

-

The Effect on ITK: ITK contains a Pleckstrin Homology (PH) domain that specifically binds to PIP3. Because of the unchecked PIP3 levels in Jurkat cells, >50% of total ITK is constitutively localized to the plasma membrane even in a resting, unstimulated state[7].

-

The Contrast: In primary human T-cells (which express functional PTEN), ITK is predominantly cytosolic and only translocates to the membrane upon active TCR stimulation[7].

Table 1: Comparative ITK Expression and Signaling Dynamics

| Parameter | Jurkat Cells (e.g., E6.1) | Primary Human T-Cells (APBTs) | Mechanistic Driver |

| Total ITK Expression | High (>2-fold vs primary)[6] | Baseline physiological level[6] | Genetic drift / immortalization adaptation |

| Resting Localization | >50% Membrane-bound[7] | Predominantly Cytosolic[7] | PTEN deficiency |

| Phosphorylation (pY511) | Hyper-responsive, rapid[7] | Controlled, stimulus-dependent | Pre-localization at membrane bypasses recruitment |

| Downstream | Exaggerated[6] | Physiologically regulated | Elevated basal PLC-γ1 priming[6] |

Self-Validating Methodologies for ITK Quantification

To prevent artifactual data when screening ITK inhibitors (e.g., covalent Cys442 inhibitors like Ibrutinib or CPI-818)[5],[8], protocols must be designed as self-validating systems. The following methodologies embed internal causality checks to ensure data integrity.

Caption: Self-validating experimental workflow for quantifying ITK expression and activation.

Protocol 1: Quantitative Western Blotting for ITK Activation (pY511)

Relying solely on housekeeping genes (like GAPDH) is insufficient when comparing Jurkat to primary cells due to the inherent >2-fold difference in total ITK[6]. The system must validate phosphorylation relative to the available ITK pool.

-

Preparation & Starvation: Rest Jurkat cells (

cells/mL) and primary T-cells in serum-free RPMI for 2 hours to reduce basal kinase activity. -

Stimulation: Stimulate with soluble anti-CD3 (OKT3, 5 μg/mL) cross-linked with secondary IgG for exactly 1 to 2 minutes at 37°C[3],[4]. Causality: ITK phosphorylation peaks rapidly (within 2 mins) and diminishes by 15 mins due to compensatory phosphatase activity[4].

-

Lysis: Lyse immediately in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate) to freeze the phosphorylation state.

-

Probing & Normalization: Probe first for pY511-ITK. Strip the blot, and reprobe for Total ITK (e.g., clone 2F12)[7],[4]. Calculate the pY511/Total ITK ratio.

-

Self-Validation Step (Critical): Include a parallel cohort of Lck-deficient Jurkat cells (J.CaM1) or cells pre-treated with a Src-inhibitor (PP2). Because ITK Y511 phosphorylation is strictly Lck-dependent, the pY511 signal must be completely ablated in this cohort[4]. If a signal persists, your pY511 antibody is exhibiting off-target cross-reactivity.

Protocol 2: Phospho-Flow Cytometry for Single-Cell ITK Kinetics

Flow cytometry allows for the quantification of ITK activation without bulk-lysis averaging, which is vital for primary cells that may have heterogeneous subset responses.

-

Stimulation & Fixation: Stimulate cells as above. Immediately fix by adding Paraformaldehyde (PFA) to a final concentration of 1.5% for 10 mins at room temperature. Causality: PFA cross-links the kinase-substrate complexes, preventing dephosphorylation during the permeabilization step.

-

Permeabilization (Methanol over Detergent): Wash cells and permeabilize by slowly adding ice-cold 90% Methanol. Incubate on ice for 30 mins. Causality: Methanol dehydrates the cell and denatures the protein tertiary structure. This is critical because the pY511 epitope is often sterically hidden within the kinase domain; detergent alone (e.g., Triton X-100) fails to unmask it, leading to false negatives.

-

Staining: Stain with fluorophore-conjugated anti-pY511 ITK[3].

-

Self-Validation Step: Always run an unstimulated Jurkat control. Because Jurkat cells have ITK constitutively at the membrane[7], they exhibit a higher "artifactual baseline" of activation compared to primary cells. Baseline subtraction is mandatory to calculate the true Fold-Change of Mean Fluorescence Intensity (MFI).

Implications for Drug Development

When evaluating novel small-molecule ITK inhibitors, the choice of cell model dictates the interpretation of IC50 values. Because Jurkat cells overexpress ITK[6] and bypass the physiological recruitment step due to PTEN-loss[7], they often require higher concentrations of an inhibitor to achieve the same proportional blockade of downstream

Drug development professionals must use Jurkat cells strictly for high-throughput initial screening or mechanistic knockout studies (e.g., CRISPR-Cas9 validation)[9]. However, final preclinical pharmacodynamic validation must be performed in primary human CD4+ and CD8+ T-cells to establish true physiological efficacy and to account for the compensatory roles of other Tec kinases (like RLK), which are differentially expressed in primary Th1 vs. Th2 subsets[5].

References

1.[1] T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC - NIH. nih.gov. 1 2.[5] Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC. nih.gov. 5 3.[10] ITK expression in four T-cell lines. (A) Westerns of lysates from... - ResearchGate. researchgate.net. 10 4.[3] In Vivo Significance of ITK-SLP-76 Interaction in Cytokine Production - PMC. nih.gov. 3 5.[6] Comparison of T Cell Receptor-Induced Proximal Signaling and Downstream Functions in Immortalized and Primary T Cells | PLOS One. plos.org. 6 6.[9] Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC. nih.gov. 9 7.[2] Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk⁄Txk - Ovid. ovid.com. 2 8.[7] Deficiency of PTEN in Jurkat T Cells Causes Constitutive Localization of Itk to the Plasma Membrane and Hyperresponsiveness to CD3 Stimulation - PMC. nih.gov. 7 9.[4] Itk phosphorylation is rapidly induced in response to TCR cross-linking... - ResearchGate. researchgate.net. 4 10.[8] Interleukin-2-Inducible T-Cell Kinase (ITK) Inhibitors for the Treatment of T-Cell Lymphoproliferative Disorders | Blood | American Society of Hematology. ashpublications.org.8

Sources

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. In Vivo Significance of ITK-SLP-76 Interaction in Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of T Cell Receptor-Induced Proximal Signaling and Downstream Functions in Immortalized and Primary T Cells | PLOS One [journals.plos.org]

- 7. Deficiency of PTEN in Jurkat T Cells Causes Constitutive Localization of Itk to the Plasma Membrane and Hyperresponsiveness to CD3 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Precision Immunomodulation: Downstream Cytokine Rheostats via Specific ITK Antagonism

Executive Summary

The therapeutic landscape for T-cell-mediated inflammatory diseases and T-cell malignancies is undergoing a paradigm shift. Historically, broad immunosuppressants or downstream biologics (e.g., anti-IL-4Rα/anti-IL-13 antibodies) have dominated the clinical algorithm. However, targeting the source of pathogenic cytokine production upstream offers a more profound and systemic immunomodulatory strategy.

Interleukin-2-inducible T-cell kinase (ITK), a TEC family non-receptor tyrosine kinase, serves as a critical signaling node downstream of the T-cell receptor (TCR)[1]. As a rheostat for T-cell differentiation, ITK dictates the bifurcation between pro-inflammatory Th2/Th17 lineages and protective Th1/Treg lineages[2][3]. This technical guide elucidates the mechanistic causality of ITK antagonism—specifically focusing on highly selective covalent inhibitors like Soquelitinib (CPI-818)—and provides self-validating experimental workflows for profiling downstream cytokine modulation.

Mechanistic Foundation: The ITK-PLCγ1 Axis

To understand how ITK inhibitors modulate cytokines, we must first deconstruct the signal transduction architecture. ITK is not a simple on/off switch; it is an amplifier that translates the strength of TCR engagement into distinct transcriptional programs[4][5].

Upon TCR and CD28 co-stimulation, the kinases Lck and ZAP-70 are activated, leading to the recruitment of ITK to the plasma membrane via its Pleckstrin Homology (PH) domain. Once activated, ITK phosphorylates Phospholipase C gamma 1 (PLCγ1) at Tyrosine 783[4][6]. This catalytic event cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): Triggers calcium efflux from the endoplasmic reticulum, activating calcineurin, which subsequently dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its nuclear translocation[1][5].

-

Diacylglycerol (DAG): Activates Protein Kinase C theta (PKCθ), driving the NF-κB and MAPK/AP-1 pathways[5].

Specific ITK antagonists, such as CPI-818, irreversibly bind to Cysteine 442 within the ATP-binding pocket of ITK[6]. This covalent blockade uncouples TCR engagement from PLCγ1 activation, selectively starving the NFAT and NF-κB transcription factors of their activation signals, thereby halting the transcription of specific cytokine genes[1][6].

Mechanistic pathway of ITK-mediated TCR signaling and downstream cytokine production.

The Cytokine Rheostat: Differential Lineage Modulation

The hallmark of a highly selective ITK inhibitor is its ability to act as an immunomodulatory rheostat rather than a broad immunosuppressant. Because different T helper (Th) subsets require different thresholds of TCR signal strength for differentiation, ITK blockade disproportionately affects specific lineages[1][2].

-

Th2 Cells: Highly dependent on robust ITK signaling to upregulate GATA-3. ITK inhibition potently suppresses the production of IL-4, IL-5, and IL-13, which are the primary drivers of atopic dermatitis and allergic asthma[1][7].

-

Th17 Cells: Rely on ITK for RORγt expression. Blockade reduces IL-17A secretion, mitigating autoimmune pathologies like psoriasis[8].

-

Th1 and Tregs: Th1 differentiation (T-bet/IFN-γ) requires lower TCR signal strength and is largely spared or even enhanced by ITK inhibition[9][10]. Similarly, the suppression of ITK shifts the Th17/Treg balance in favor of FoxP3+ Regulatory T cells (Tregs), promoting immune tolerance[2][3].

Table 1: Quantitative Profile of Cytokine Modulation by Selective ITK Blockade

| T-Cell Subset | Master Transcription Factor | Primary Cytokines Produced | Effect of ITK Inhibition (e.g., CPI-818) | Mechanistic Causality |

| Th2 | GATA-3 | IL-4, IL-5, IL-13 | Strong Suppression | Depletion of PLCγ1-mediated calcium flux prevents GATA-3 stabilization and IL-4 promoter binding[1][7]. |

| Th17 | RORγt | IL-17A, IL-17F, IL-22 | Strong Suppression | ITK blockade impairs the metabolic and transcriptional pathways required for RORγt induction[3][8]. |

| Th1 | T-bet | IFN-γ, IL-2 | Spared / Enhanced | Th1 differentiation requires lower TCR signal thresholds; ITK inhibition skews naive cells toward Th1[9][10]. |

| Treg | FoxP3 | IL-10, TGF-β | Enhanced | Reduced ITK signaling mimics sub-optimal TCR engagement, favoring FoxP3 expression over RORγt[2][3]. |

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of novel ITK antagonists, researchers must employ self-validating assay systems. A protocol is self-validating when it includes internal mechanistic controls (e.g., measuring both the upstream kinase target and the downstream phenotypic output) to ensure causality.

Protocol A: In Vitro Th2 Skewing and Cytokine Suppression Assay

Objective: Validate the IC50 of an ITK inhibitor against Th2 cytokine production (IL-4/IL-13) while confirming target engagement via PLCγ1 phosphorylation status.

Step-by-Step Methodology:

-

Naive T-Cell Isolation: Isolate CD4+CD45RA+ naive T cells from human PBMCs using magnetic negative selection. Causality: Starting with naive cells ensures that the measured cytokines are a result of de novo differentiation, not the expansion of pre-existing memory cells.

-

Inhibitor Pre-incubation: Plate cells at

cells/well. Pre-incubate with titrating concentrations of the ITK antagonist (e.g., CPI-818 at 0.1 nM to 1000 nM) or DMSO vehicle control for 1 hour at 37°C[10]. -

TCR Stimulation & Skewing: Stimulate cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL). To force Th2 differentiation, supplement the media with recombinant human IL-4 (20 ng/mL) and neutralizing anti-IFN-γ (10 µg/mL).

-

Target Engagement Readout (Day 1): Harvest a subset of cells 30 minutes post-stimulation. Lyse and perform Western blot or intracellular flow cytometry for p-PLCγ1 (Y783). Validation: A dose-dependent decrease in p-PLCγ1 confirms the inhibitor is actively blocking ITK kinase activity[6].

-

Phenotypic Readout (Day 5): Collect cell culture supernatants. Quantify IL-4 and IL-13 concentrations using a multiplex ELISA or Luminex assay. Perform intracellular flow cytometry for GATA-3 and FoxP3 to confirm lineage shifting.

Step-by-step in vitro workflow for validating ITK antagonist target engagement and efficacy.

Protocol B: In Vivo Murine Ovalbumin (OVA)-Induced Asthma Model

Objective: Assess the systemic translation of ITK inhibition on localized tissue inflammation and Th2 cytokine infiltration.

Step-by-Step Methodology:

-

Sensitization: On Days 0 and 14, immunize wild-type BALB/c mice intraperitoneally with 20 µg OVA adsorbed to 2 mg aluminum hydroxide (Alum). Causality: Alum acts as an adjuvant that specifically biases the murine immune system toward a Th2 response.

-

Therapeutic Intervention: From Day 21 to Day 27, administer the ITK inhibitor (e.g., Soquelitinib at 10 mg/kg or 30 mg/kg) via oral gavage once daily[7].

-

Aeroallergen Challenge: On Days 25, 26, and 27, challenge the mice with 1% OVA aerosol for 30 minutes.

-

Tissue Harvest & Cytokine Profiling (Day 28): Euthanize mice. Perform Bronchoalveolar Lavage (BAL). Centrifuge the BAL fluid (BALF) to separate infiltrating leukocytes from the supernatant.

-

Analysis: Measure IL-4, IL-5, and IL-13 in the BALF supernatant via ELISA[7]. Stain the BALF cell pellet for eosinophils (Siglec-F+ CD11c-) via flow cytometry. Validation: Successful ITK inhibition will show a statistically significant reduction in BALF Th2 cytokines and a corresponding drop in airway eosinophilia, mirroring the phenotype of ITK -/- knockout mice[1][8].

Clinical Translation and Future Perspectives

The precision of ITK inhibitors in modulating the cytokine rheostat positions them as superior alternatives to broad JAK inhibitors or single-cytokine neutralizing antibodies. By targeting the cellular source of the cytokines (the Th2 and Th17 cells themselves), molecules like CPI-818 provide upstream attenuation of multiple validated targets simultaneously (IL-4, IL-5, IL-13, IL-17).

Currently, selective ITK inhibitors are demonstrating profound clinical potential not only in T-cell lymphomas (where malignant T-cells hijack the TCR-ITK pathway for survival)[11][12], but also in severe atopic dermatitis, asthma, and graft-versus-host disease (GVHD)[6]. As drug development professionals optimize next-generation ITK antagonists, the integration of robust, self-validating cytokine profiling workflows will remain paramount to ensuring clinical efficacy and safety.

References

-

ITK Inhibitors in Inflammation and Immune-mediated Disorders. National Center for Biotechnology Information (NCBI) - PMC.[Link]

-

Highly Selective Irreversible ITK Inhibitor Cpi-818 Reduces Acute Graft-Versus Host Disease. ResearchGate.[Link]

-

Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases. GlobeNewswire / GCS Web.[Link]

-

ITK acts as a rheostat for the TCR signaling pathway. ResearchGate.[Link]

-

CPI-818: A Selective Interleukin-2-Inducible T-cell Kinase Inhibitor Has Clinical Activity in Dogs with Spontaneous T-cell Lymphoma. Corvus Pharmaceuticals.[Link]

-

Selective ITK Blockade Modulates T Helper Cell Function and Is Efficacious in Preclinical Models of T-cell Mediated Inflammatory Disease. Corvus Pharmaceuticals.[Link]

-

Targeting ITK signaling for T cell-mediated diseases. National Center for Biotechnology Information (NCBI) - PMC.[Link]

-

CPI-818, an oral interleukin-2-inducible T-cell kinase inhibitor, is well-tolerated and active in patients with T-cell lymphoma. Epworth Knowledge Bank.[Link]

-

Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Modulate Tumor Immunity. FirstWord Pharma.[Link]

- WO2023196278A1 - Itk inhibitors for increasing th1 cell activity.

-

Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells. National Center for Biotechnology Information (NCBI) - PMC.[Link]

-

Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Soquelitinib, A Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase (ITK), is Active in Several Murine Models of T Cell-Mediated Inflammatory Disease. bioRxiv.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. corvuspharma.com [corvuspharma.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. WO2023196278A1 - Itk inhibitors for increasing th1 cell activity - Google Patents [patents.google.com]

- 11. corvuspharma.com [corvuspharma.com]

- 12. EPWORTH Knowedge Bank: CPI-818, an oral interleukin-2-inducible T-cell kinase inhibitor, is well-tolerated and active in patients with T-cell lymphoma. [epworth.intersearch.com.au]

Methodological & Application

High-Throughput Screening of Interleukin-2-Inducible T-Cell Kinase (ITK) Inhibitors via Time-Resolved FRET (TR-FRET) Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Biological Rationale

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family. It is predominantly expressed in T lymphocytes and plays an essential role in T-cell receptor (TCR) signaling, driving the differentiation of Th2 cells and the subsequent release of cytokines[1]. Because ITK knockout models exhibit reduced Th2-mediated inflammation without broadly compromising the immune system, ITK has emerged as a highly attractive target for treating asthma, autoimmune diseases, and T-cell malignancies[1][2].

Fig 1. ITK signaling cascade in T-cells highlighting its role in Th2 cytokine production.

Assay Principle and Design Causality

The biochemical assay described herein utilizes a terbium (Tb)-labeled anti-phosphotyrosine antibody (Tb-PY20) and a fluorescein-labeled poly-Glu-Tyr (poly-GT) peptide substrate[1][4].

The Self-Validating Mechanism:

-

Kinase Reaction: Active ITK transfers a phosphate group from ATP to the tyrosine residues on the Fluorescein-poly-GT substrate[1].

-

Quench & Detect: The reaction is strictly terminated by adding EDTA, which chelates the Mg²⁺ required for kinase catalysis[5]. Simultaneously, the Tb-PY20 antibody is introduced.

-

FRET Readout: The antibody binds specifically to the phosphorylated substrate, bringing the Terbium donor and Fluorescein acceptor into close proximity. Excitation of Terbium at 340 nm results in energy transfer to Fluorescein, producing an emission at 520 nm[1][4].

-

Causality of Ratiometric Readout: By calculating the emission ratio of 520 nm / 495 nm, the assay internally corrects for well-to-well variations in volume and compound auto-fluorescence, ensuring high data integrity[4][5].

Fig 2. Step-by-step TR-FRET kinase assay workflow for ITK inhibitor screening.

Quantitative Data Summary

To benchmark your assay, it is critical to run reference compounds. Recent drug development has focused heavily on irreversible covalent inhibitors that target a rare cysteine residue (Cys442) within the ITK ATP-binding pocket to achieve high selectivity[2].

Table 1: Reference ITK Inhibitors and Benchmark Parameters

| Inhibitor | Mechanism of Action | Target Cysteine | Biochemical IC₅₀ (nM) | Key Characteristics |

| Soquelitinib | Irreversible Covalent | Cys442 | ~136 (Cellular) | High selectivity over RLK; Th1-skewing[1] |

| PRN694 | Irreversible Covalent | Cys442 | 0.3 | Dual ITK/RLK inhibitor; potent in vivo[6] |

| BMS-509744 | Reversible ATP-Comp. | N/A | 19 | Standard reversible reference control |

| Staurosporine | Promiscuous ATP-Comp. | N/A | < 5 | Universal positive control for assay validation[3][7] |

Table 2: Optimized TR-FRET Assay Parameters

| Parameter | Optimal Final Concentration | Scientific Rationale |

| ITK Enzyme | 1.0 nM | Ensures linear product formation over 60 min while conserving enzyme[1]. |

| ATP | 50 µM (Apparent Kₘ) | Balances the signal window with maximal sensitivity to ATP-competitive inhibitors[1][5]. |

| Fl-poly-GT Substrate | 200 nM | Provides sufficient fluorophore acceptor for a robust TR-FRET signal[1]. |

| Tb-PY20 Antibody | 2 nM | Optimal donor-to-acceptor ratio; prevents "hook effect" at high concentrations[1]. |

| EDTA Quench | 10 mM | Rapidly chelates Mg²⁺ to strictly terminate the kinase reaction before readout[1][5]. |

Experimental Protocol: ITK Inhibitor Screening

Note: This protocol is optimized for a 384-well low-volume black microplate with a final assay volume of 20 µL.

Phase 1: Reagent Preparation

-

1X Kinase Buffer A: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35[1][8]. Causality: Brij-35 prevents enzyme adsorption to the plastic, while EGTA chelates trace heavy metals that could inhibit kinase activity.

-

4X Test Compounds: Serially dilute inhibitors in 100% DMSO, then dilute into 1X Kinase Buffer A to create a 4X working stock containing 4% DMSO (Final assay DMSO will be 1%).

-

4X ITK Enzyme: Dilute recombinant human ITK to 4.0 nM in 1X Kinase Buffer A.

-

2X ATP/Substrate Mix: Prepare a solution containing 100 µM ATP and 400 nM Fluorescein-poly-GT substrate in 1X Kinase Buffer A[1].

-

2X Detection Mix: Prepare a solution containing 20 mM EDTA and 4 nM Tb-PY20 antibody in TR-FRET Dilution Buffer[5].

Phase 2: Assay Execution

-

Compound Addition: Add 2.5 µL of the 4X Test Compound (or 4% DMSO for max signal controls) to the designated wells[3].

-

Enzyme Addition: Add 2.5 µL of the 4X ITK Enzyme to all wells except the "No Enzyme" minimum signal controls (add 2.5 µL Buffer A instead)[3].

-

Pre-Incubation (Critical Step): Incubate the plate for 15 to 30 minutes at room temperature. Causality: If screening covalent inhibitors like Soquelitinib or PRN694, this pre-incubation allows the electrophilic warhead to form a permanent bond with Cys442 before ATP competition begins[2][6].

-

Reaction Initiation: Add 5.0 µL of the 2X ATP/Substrate Mix to all wells to start the kinase reaction[3].

-

Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C)[1].

-

Reaction Quench & Detection: Add 10.0 µL of the 2X Detection Mix (EDTA + Tb-PY20) to all wells[3][5].

-

Equilibration: Incubate the plate in the dark for 30 to 60 minutes at room temperature to allow the antibody to bind the phosphorylated substrate[3][5].

-

Microplate Readout: Read the plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision) using an excitation wavelength of 320–340 nm and dual emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein)[1][4].

Data Analysis and Troubleshooting

Data Processing

Calculate the TR-FRET Emission Ratio for each well: Emission Ratio = (Fluorescence Intensity at 520 nm) / (Fluorescence Intensity at 495 nm)

Calculate the percentage of inhibition: % Inhibition = 100 ×[1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min)] Plot % Inhibition against the log of the inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Troubleshooting & Causality Matrix

| Observed Issue | Root Cause Analysis | Corrective Action |

| High Background / Low Z'-Factor | Antibody Aggregation. Lyophilized or stored antibodies can form micro-aggregates that artificially bring donor and acceptor fluorophores together. | Mandatory Step: Centrifuge the Tb-PY20 antibody tube at 10,000 x g for 10 minutes prior to use. Carefully aspirate from the top of the solution[3][8]. |

| Right-Shifted IC₅₀ for ATP-Competitive Hits | ATP concentration is significantly higher than the apparent Kₘ, outcompeting reversible inhibitors. | Ensure the final ATP concentration is strictly maintained at 50 µM (the empirically determined Kₘ for ITK)[1][5]. |

| Poor Potency of Covalent Inhibitors | Insufficient time for the covalent bond to form at Cys442 before ATP is introduced[2]. | Extend the enzyme-compound pre-incubation step (Phase 2, Step 3) to 60 minutes to allow full target occupancy. |

References

- Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for CHUK (IKKα)." Accessed March 10, 2026.

- Thermo Fisher Scientific. "LanthaScreen® Kinase Activity Assays." Accessed March 10, 2026.

- Hsu, Lih-Yun, et al. "Selective Inhibition of Interleukin-2 Inducible T Cell Kinase (ITK) Enhances Anti-Tumor Immunity in Association with Th1-skewing." bioRxiv, July 2023.

- Charrier, V., et al. "Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk)

- MedChemExpress. "PRN694 | ITK/RLK Inhibitor." Accessed March 10, 2026.

- BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." Accessed March 10, 2026.

- Zaman, G., et al. "Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors.

- Fisher Scientific. "LanthaScreen Eu Kinase Binding Assay for LCK Overview." Accessed March 10, 2026.

Sources

- 1. biorxiv.org [biorxiv.org]